molecular formula C21H6Br9N3O3 B116900 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine CAS No. 25713-60-4

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

Cat. No. B116900
CAS RN: 25713-60-4
M. Wt: 1067.4 g/mol
InChI Key: BDFBPPCACYFGFA-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine is a compound that is related to 2,4,6-tribromophenol . 2,4,6-Tribromophenol is a bromophenol that is phenol in which the hydrogens at positions 2, 4, and 6 have been replaced by bromines . It is commonly used as a fungicide and in the preparation of flame retardants .


Synthesis Analysis

The synthesis of related compounds involves the use of 2,4,6-tribromophenol. For example, bis(2,4,6-tribromophenoxy)triphenylantimony was synthesized by reacting triphenylstibine with 2,4,6-tribromophenol in ether in the presence of hydrogen peroxide .


Molecular Structure Analysis

The molecular structure of 2,4,6-tribromophenol, a related compound, is characterized by the replacement of the hydrogens at positions 2, 4, and 6 of phenol by bromines . The molecular formula is C6H3Br3O .


Chemical Reactions Analysis

2,4,6-Tribromophenol, a related compound, undergoes various transformation pathways when exposed to rice plants. These include debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It was found that after exposure for 5 days, 99.2% of 2,4,6-tribromophenol was metabolized by rice .


Physical And Chemical Properties Analysis

2,4,6-Tribromophenol, a related compound, appears as soft, long, white crystals with a bromine odor . Its molecular weight is 330.80 g/mol .

Scientific Research Applications

Synthesis and Reactivity

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine is a compound of interest in the field of chemical synthesis. For instance, it is structurally related to 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine, which has been used as a recyclable hypervalent iodine(III) reagent for chlorination and oxidation reactions. This particular compound offers advantages in the synthesis process due to its ability to be recycled, making it a valuable resource in chemical synthesis (Thorat, Bhong, & Karade, 2013).

Material Engineering and Properties

The compound has also been studied in the context of material science, particularly concerning its structural properties and potential applications in nonlinear optics and electrochemical devices. For instance, the crystal structures and packing of related compounds, like 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, have been examined for their potential in octupolar nonlinear optical materials. These materials show unique structural characteristics due to specific intermolecular interactions, such as hydrogen bonding, which can be crucial for their functionality in optical applications (Boese et al., 2002).

In addition, derivatives of 2,4,6-tris(phenoxy)-1,3,5-triazine have been synthesized and their optical and electrochemical properties studied. These compounds absorb electromagnetic radiation in specific regions, indicating potential applications in electronic devices. Their electrochemical properties, such as electron affinity and ionization potentials, have been determined, contributing to the understanding of their potential uses in electronic applications (Dainyte, Gudeika, Buika, & Gražulevičius, 2014).

Safety And Hazards

2,4,6-Tribromophenol, a related compound, is used as a fungicide and in the preparation of flame retardants . It has a role as an environmental contaminant .

properties

IUPAC Name

2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H6Br9N3O3/c22-7-1-10(25)16(11(26)2-7)34-19-31-20(35-17-12(27)3-8(23)4-13(17)28)33-21(32-19)36-18-14(29)5-9(24)6-15(18)30/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFBPPCACYFGFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3Br)Br)Br)OC4=C(C=C(C=C4Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H6Br9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058695
Record name 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine
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Molecular Weight

1067.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid; Pellets or Large Crystals
Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)-
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Product Name

2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

CAS RN

25713-60-4, 56362-01-7
Record name 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
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Record name 2,4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)-
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Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)-
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Record name 1,3,5-Triazine, 2,4,6-tris(tribromophenoxy)-
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Record name 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-tris(2,4,6-tribromophenoxy)
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Record name 2,4,6-TRIS(2,4,6-TRIBROMOPHENOXY)-1,3,5-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
G Zheng, L Melo, R Chakraborty, JE Klaunig… - Environment …, 2022 - Elsevier
2,4,6-Tribromophenol (2,4,6-TBP) is a brominated flame retardant that accumulates in human tissues and is a potential toxicant. Previous studies found 2,4,6-TBP levels in human …
Number of citations: 3 www.sciencedirect.com
J Guo, WA Stubbings, K Romanak… - … science & technology, 2018 - ACS Publications
A high molecular weight compound, 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), was detected during the analysis of brominated flame retardants in dust samples …
Number of citations: 27 pubs.acs.org
D Lörchner, W Kraus, R Köppen - Chemosphere, 2019 - Elsevier
In this study the direct and indirect photolysis of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) in an organic solvent mixture (60:30:…
Number of citations: 6 www.sciencedirect.com
F Li, HQ Jiang, XM Li, SS Zhang - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 8| August 2006| Pages o3303-o3304 https://doi.org/10.1107/S1600536806026134 …
Number of citations: 5 scripts.iucr.org
D Zhou, X Zheng, X Liu, Y Huang, W Su, H Tan… - Journal of Hazardous …, 2020 - Elsevier
Photodegradation has been demonstrated as one of the important environmental factors affecting the fate of contaminants such as brominated flame retardants (BFRs). However, a …
Number of citations: 9 www.sciencedirect.com
D Lörchner, LW Kroh, R Köppen - Analytical methods, 2018 - pubs.rsc.org
In this work, a study of electrochemical conversion was performed to elucidate different degradation pathways of the heterocyclic brominated flame retardants 1,3,5-tris-(2,3-…
Number of citations: 3 pubs.rsc.org
Y Zhang, J Chen, Q Xie, Y Li, C Zhou - Chemosphere, 2016 - Elsevier
Many novel brominated flame retardants (NBFRs) are used as substitutes of polybrominated diphenyl ethers (PBDEs) in recent years. However, little is known about their …
Number of citations: 26 www.sciencedirect.com
A Ballesteros-Gómez, J de Boer… - … science & technology, 2014 - ACS Publications
The presence of a novel brominated flame retardant named 2,4,6-tris(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) is reported for the first time in plastic parts of consumer products …
Number of citations: 48 pubs.acs.org
D Lörchner, D Dittmann, U Braun, LW Kroh… - Journal of Analytical and …, 2019 - Elsevier
In this study, the thermal decomposition of 1,3,5-tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZTO) and 2,4,6-tris-(2,4,6-tribromo-phenoxy)-1,3,5-triazine (TTBP-TAZ) …
Number of citations: 2 www.sciencedirect.com
A Ballesteros-Gómez, A Covaci, PEG Leonards… - 2018 - helvia.uco.es
In the last years, new flame retardants (FRs) have been identified for the first time in products and in environmental samples by using mainly liquid chromatography coupled to high …
Number of citations: 2 helvia.uco.es

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